![molecular formula C7H4Br2N2 B1424168 4,7-二溴-1H-吡咯并[2,3-c]吡啶 CAS No. 619331-71-4](/img/structure/B1424168.png)

4,7-二溴-1H-吡咯并[2,3-c]吡啶

描述

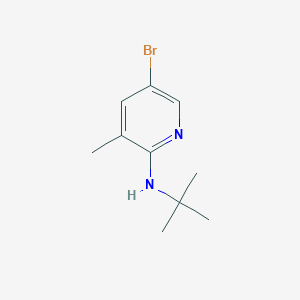

4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused ring system containing a pyrrole and pyridine ring. It has a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 .

Synthesis Analysis

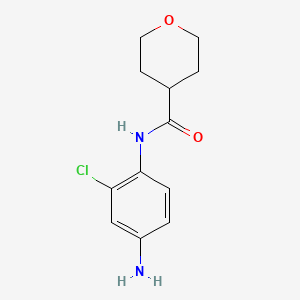

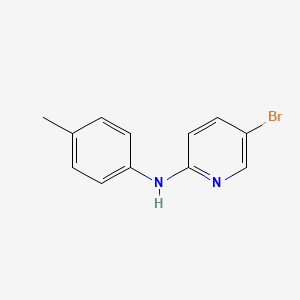

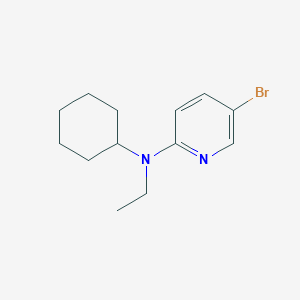

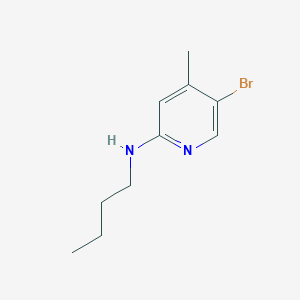

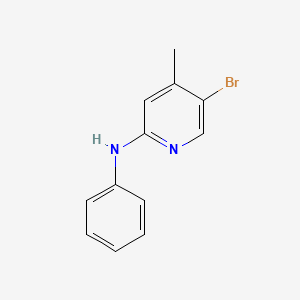

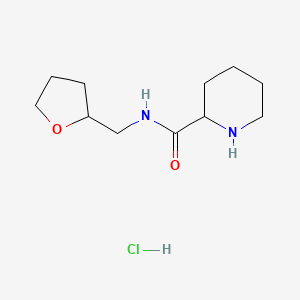

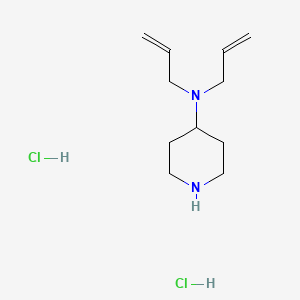

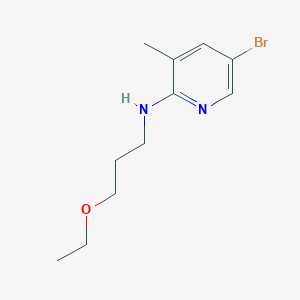

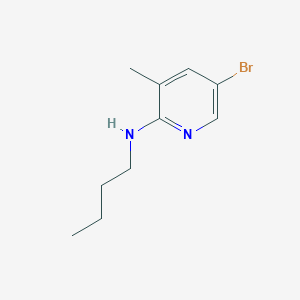

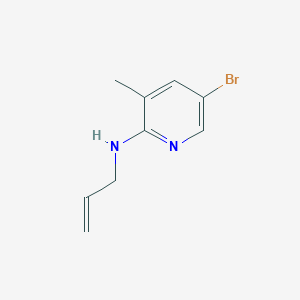

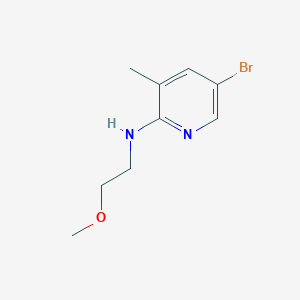

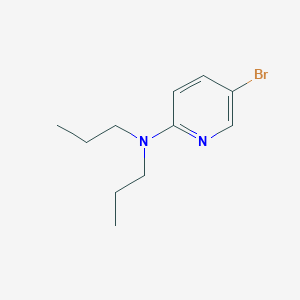

The synthesis of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine involves aromatic nucleophilic substitution, where new compounds were synthesized using different nucleophiles such as alcohols, amines, and thiols . The yield of the reaction was found to be 25% .Molecular Structure Analysis

The molecular structure of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrole ring fused to a pyridine ring. The InChI key for this compound is YGGJWPDZPZHYBA-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound shows versatility and selectivity towards aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .科学研究应用

癌症治疗

4,7-二溴-1H-吡咯并[2,3-c]吡啶: 衍生物因其作为成纤维细胞生长因子受体(FGFR)抑制剂的潜力而被研究 . FGFR在各种类型的肿瘤中至关重要,靶向它们可以成为有效的癌症治疗策略。该化合物的衍生物已显示出对多种FGFR亚型的有效活性,使其成为有前景的抗癌治疗候选药物。

药物开发

该化合物是合成更复杂分子的关键中间体。 其结构在开发针对特定生物途径的药物中起着关键作用,特别是在肿瘤学和免疫治疗领域 .

生物研究

4,7-二溴-1H-吡咯并[2,3-c]吡啶: 用于生物研究以研究细胞信号通路。 它在合成可以调节这些通路的化合物的过程中发挥着至关重要的作用,这对于理解细胞功能和疾病机制至关重要 .

材料科学

该化合物也可用于材料科学,特别是在有机电子材料的创建中。 其溴基团使其成为进一步官能化的合适候选者,这在新型材料的设计中至关重要 .

神经系统疾病治疗

4,7-二溴-1H-吡咯并[2,3-c]吡啶的衍生物已被探索用于其治疗神经系统疾病的潜力。 它们可能在开发治疗阿尔茨海默病和帕金森病等疾病的治疗方法中发挥作用 .

抗菌和抗病毒剂

4,7-二溴-1H-吡咯并[2,3-c]吡啶的结构基序存在于具有抗菌和抗病毒特性的化合物中。 对这些应用的研究可能导致开发用于传染病的新型药物 .

作用机制

Target of Action

Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.

Mode of Action

It’s worth noting that similar compounds have shown to interact with targets that lead to a reduction in blood glucose levels .

Biochemical Pathways

, compounds with similar structures have been associated with the regulation of blood glucose levels. This suggests a potential impact on pathways related to glucose metabolism.

Result of Action

Similar compounds have demonstrated a reduction in blood glucose levels , indicating a potential therapeutic effect in conditions such as diabetes.

安全和危害

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGJWPDZPZHYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696616 | |

| Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619331-71-4 | |

| Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。